N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole moiety linked to a dihydroisoquinoline carboxamide, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and dihydroisoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can substitute functional groups in the compound, facilitated by reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound’s unique properties are explored for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, potentially inhibiting their activity. The dihydroisoquinoline carboxamide portion may interact with cellular membranes or proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione compound with 2,7-dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-27-15-18(16-9-4-5-10-17(16)23(27)29)22(28)24-14-8-2-3-13-21-25-19-11-6-7-12-20(19)26-21/h4-7,9-12,15H,2-3,8,13-14H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
PAVMHQYSLODZLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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